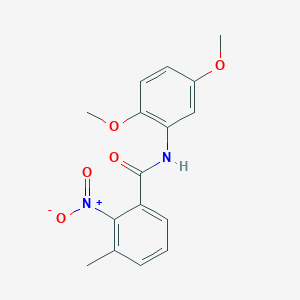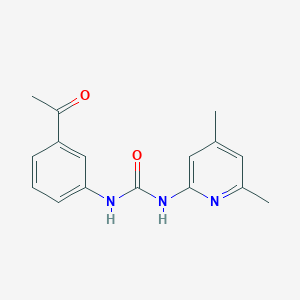
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide, also known as clofibric acid, is a compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation. It has also been shown to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects, making it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to cause liver damage in some animal studies, which could limit its use in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of metabolic disorders such as diabetes and dyslipidemia. Another direction is to study its potential toxicity and develop strategies to mitigate any harmful effects. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in the body.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can be achieved through the reaction of 4-chloro-3-methylphenol with 4-chloro-2-methylaniline in the presence of acetic anhydride and sodium acetate. The resulting compound is then treated with acetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and dyslipidemia.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-13(4-5-14(10)18)21-9-16(20)19-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIONWWTNWBJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)


![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)
